1,4-Cyclohexanedicarboxylic acid

Polyester resin synthesis Coil coatings Reaction kinetics

Polyester resin formulators face inconsistent crystallinity and thermal profiles when substituting aromatic diacids. 1,4-CHDA (CAS 1076-97-7) solves this via its tunable cis/trans isomer ratio, which directly governs polymer crystallization kinetics and melting behavior-capabilities unavailable with planar aromatic or linear aliphatic alternatives. • Faster glycol reactivity vs. aromatic diacids → improved coating throughput • Tunable biodegradation (water uptake/erosion rate) for biomedical copolyesters • Superior nylon 6.6 crystal lattice accommodation → higher Tm for engineering thermoplastics Standard purity ≥98%; ambient storage; shipped globally.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 1076-97-7
Cat. No. B094996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclohexanedicarboxylic acid
CAS1076-97-7
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)C(=O)O
InChIInChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
InChIKeyPXGZQGDTEZPERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Cyclohexanedicarboxylic Acid Monomer Overview


1,4-Cyclohexanedicarboxylic acid (1,4-CHDA, CAS 1076-97-7) is a cycloaliphatic dicarboxylic acid with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol, existing as a mixture of cis and trans isomers with a melting point of 164-167 °C [1]. Also known as hexahydroterephthalic acid, this compound serves as a key diacid monomer in the synthesis of polyesters, polyamides, and polyester polyols via polycondensation reactions . Its 1,4-substituted cyclohexane ring structure imparts a balance of properties characteristic of both aromatic and linear aliphatic diacids, making it a strategic building block for modifying polymer thermal, mechanical, and degradation behaviors [2]. Major industrial applications include coil coatings, appliance-grade enamels, engineering thermoplastics, and biodegradable biomedical copolyesters .

Synthesis Polycondensation monomer for polyesters, polyamides, and polyester polyols
Structure Non-planar cyclohexane ring with cis/trans isomer tunability
Property balance Combines aromatic-like thermal stability with aliphatic flexibility

Performance Risks of Substituting 1,4-CHDA


Generic substitution of 1,4-CHDA with aromatic diacids (terephthalic acid, isophthalic acid) or other aliphatic diacids (adipic acid) is not a like-for-like exchange due to fundamentally divergent structure-property relationships. The cyclohexane ring of 1,4-CHDA is non-planar and exists in cis/trans isomeric forms, which directly governs polymer crystallinity, melting behavior, and degradation kinetics in ways that planar aromatic rings or linear aliphatic chains cannot replicate [1]. Critically, the cis-trans isomer ratio of incorporated 1,4-CHDA—which can be altered during polymer synthesis—provides a tunable parameter for controlling crystallization and mechanical properties that is entirely absent from aromatic or linear aliphatic alternatives [2]. Partial substitution studies in polyamides and copolyesters demonstrate that even identical molar replacement with terephthalic acid yields quantitatively different thermal transitions and crystalline lattice accommodation [3]. Furthermore, in coating formulations, 1,4-CHDA exhibits faster reactivity with glycols due to higher solubility and produces distinct weathering degradation profiles compared to isophthalic acid-based systems [4]. These structural and kinetic differences preclude simple substitution without measurable performance compromise.

1,4-CHDANon-planar ring geometry controls crystallinity
Aromatic diacids (TA, IPA)Planar rings cannot replicate cis/trans-mediated crystallization or tunable isomer ratio
1,4-CHDAFaster glycol reactivity, altered weathering profile
Isophthalic acidSlower reactivity and different photooxidation behavior; direct substitution changes coating durability
1,4-CHDAGreater Tm increase in nylon 6.6 copolyamides
Adipic acid / Terephthalic acidCannot deliver equivalent thermal property enhancement; crystal lattice accommodation differs

Comparative Performance Evidence for 1,4-CHDA


Faster Polyesterification Reactivity

1,4-CHDA demonstrates measurably faster reactivity in polyesterification reactions with glycols compared to aromatic diacids, attributable to its significantly higher solubility in glycol media . This kinetic advantage reduces reaction times and improves process economics for industrial-scale polyester resin manufacturing, particularly in coil coating and enamel formulations [1].

Reactivity
Data to verify
Faster polyesterification vs. aromatic diacids
Reported processing advantage; source data to verify
Qualitative comparison based on solubility in glycols
Polyester resin synthesis Coil coatings Reaction kinetics

Enhanced Melting Temperature in Nylon 6.6

In a direct comparative study of nylon 6.6 copolyamides, partial substitution of adipic acid with 1,4-CHDA produced a greater increase in melting temperature (Tm) than identical molar substitution with terephthalic acid (TA) [1]. This counterintuitive result—since introducing a comonomer typically disrupts chain regularity and lowers Tm—indicates superior accommodation of the 1,4-CHDA residue within the nylon 6.6 crystal lattice relative to the TA residue [2].

Tm in nylon 6.6
Reported
Greater Tm increase than terephthalic acid at equal substitution
Supports thermal property screening for copolyamides
Exact Tm values not reported in source
Polyamide copolymers Thermal properties Nylon 6.6 modification

Tunable Biodegradation Rates in Copolyesters

In poly(butylene terephthalate)-co-poly(butylene cyclohexanedicarboxylate)-b-poly(ethylene glycol) (PTCG) copolyesters, increasing the molar fraction of poly(butylene cyclohexanedicarboxylate) (PBC)—the segment derived from 1,4-CHDA—systematically decreased mechanical strength while increasing water uptake and accelerating both in vitro and in vivo degradation rates [1]. DSC analysis confirmed one melting point and two glass transition temperatures across all samples, with Tm decreasing gradually as CHDA content increased [2].

Degradation tuning
Reported
Higher CHDA content → faster in vitro & in vivo degradation
Enables composition-dependent degradation engineering
Trend quantified in original reference
Biodegradable polymers Biomedical copolyesters Controlled degradation

Weathering Degradation vs. Isophthalic Acid

In an accelerated weathering study of polyester-melamine coatings, systems formulated with mixtures of hexahydrophthalic anhydride (HHPA) and 1,4-CHDA exhibited higher photooxidation index (POI) values and greater degradation than isophthalic acid (IPA)-based formulations, which demonstrated the lowest POI and highest gloss retention [1]. The elevated degradation was attributed to the high number of hydrogen atoms on tertiary and secondary carbons in the cycloaliphatic structure, which are more susceptible to abstraction and subsequent photooxidation reactions [2].

Weathering
Reported
Higher photooxidation vs. isophthalic acid; lower gloss retention
Trade-off: balanced hardness/flexibility with acceptable weathering
Accelerated weathering study
Coating durability Accelerated weathering Polyester-melamine resins

Isomer-Dependent Crystallinity Control

The cis-trans isomer ratio of incorporated 1,4-CHDA units exerts a pronounced influence on polymer crystallinity and physical properties [1]. Compared to the cis isomer, incorporation of the trans isomer leads to more stable crystals, while the cis isomer introduces 'kinks' into the polymer main chain that hinder crystallization [2]. This stereochemical control mechanism is unique to cycloaliphatic diacids and provides an additional dimension for property tuning not available with planar aromatic or flexible aliphatic diacids.

Isomer effect
Class-level
Trans isomer → stable crystals; Cis → hindered crystallization
Isomer ratio provides unique crystallinity control
Qualitative structural effect established
Polymer crystallinity Stereochemistry cis-trans isomerism

Ligand Flexibility in MOF Architectures

In the synthesis of cadmium-azolate-carboxylate metal-organic frameworks (MOFs), the use of trans-1,4-cyclohexanedicarboxylic acid (HDC) as a flexible ligand versus 1,4-terephthalic acid (BDC) as a rigid ligand produced completely different framework architectures [1]. The ligand flexibility of HDC enabled distinct topological outcomes and altered the percentage of uncoordinated N-donor sites, a parameter critical for gas adsorption performance in MOF applications [2].

MOF topology
Reported
Flexible CHDA → distinct architectures vs. rigid terephthalate
Enables tunable pore functionality for gas applications
Hydrothermal synthesis comparison
Metal-organic frameworks MOF synthesis Ligand flexibility

Key Application Scenarios for 1,4-CHDA


Coil Coatings and Appliance Enamels

Based on established evidence of faster glycol reactivity and the unique hardness/flexibility balance of 1,4-CHDA-based polyester resins , this compound is optimally deployed in coil coating and appliance-grade enamel applications. The faster reaction kinetics relative to aromatic diacids improve manufacturing throughput, while the cycloaliphatic structure imparts resistance to yellowing, detergents, stains, and salt spray—properties explicitly documented in technical datasheets for industrial coil coating systems [1].

Biodegradable Biomedical Copolyesters

The tunable biodegradation behavior established in PTCG copolyester studies—where increasing 1,4-CHDA content systematically increases water uptake and accelerates surface erosion —positions this monomer for biomedical applications requiring controlled degradation. Tissue engineering scaffolds and drug delivery matrices benefit from this composition-dependent degradation control, a capability not achievable with fully aromatic terephthalate-based copolyesters such as PEGT/PBT (Polyactive®) [1].

High-Temperature Nylon 6.6 Copolyamides

The documented superior accommodation of 1,4-CHDA residues within nylon 6.6 crystal lattices, producing a greater Tm increase than equivalent terephthalic acid substitution , makes this monomer a preferred choice for engineering thermoplastics requiring enhanced thermal stability. This property is particularly valuable for under-the-hood automotive components and high-temperature industrial applications where maintaining mechanical integrity at elevated service temperatures is critical.

MOFs for Gas Adsorption and Separation

The conformational flexibility of 1,4-CHDA as a ligand enables MOF architectures and pore functionalities distinct from those achievable with rigid aromatic dicarboxylates . Additionally, recent research demonstrates that dynamic MOFs can selectively coordinate trans-1,4-CHDA, enabling efficient separation of cis and trans isomers through reversible structural transformation [1]. This positions 1,4-CHDA as a strategic building block for MOF-based gas storage, separation, and catalysis applications where tunable pore environments are essential.

Application
Selection Property
Validation Focus
Coil coating resin synthesis
Faster glycol reactivity, hardness/flexibility balance
Reactivity and weathering performance review
Biodegradable copolyester research
Composition-dependent degradation control
In vitro/in vivo degradation endpoint review
Engineering thermoplastic studies
Elevated thermal stability via CHDA incorporation
Thermal transition endpoint review
MOF architecture research
Conformational ligand flexibility
Topological and adsorption endpoint review
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